molecular formula C19H36O2 B124876 10-Nonadecenoic acid CAS No. 147527-21-7

10-Nonadecenoic acid

Cat. No.: B124876
CAS No.: 147527-21-7
M. Wt: 296.5 g/mol
InChI Key: BBOWBNGUEWHNQZ-MDZDMXLPSA-N
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Description

10-Nonadecenoic acid, also known as (10E)-10-Nonadecenoic acid, is a monounsaturated fatty acid with the molecular formula C19H36O2. It is characterized by a single double bond located at the 10th carbon atom in the carbon chain. This compound is a white solid with a distinct odor and is sparingly soluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Nonadecenoic acid can be synthesized through the unsaturation of nonanoic acidThe reaction typically requires high temperatures or the presence of a catalyst to facilitate the formation of the double bond .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of nonadecanoic acid. This method involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve the desired unsaturation .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Nonadecanoic acid.

    Substitution: Esters, amides.

Mechanism of Action

The mechanism of action of 10-Nonadecenoic acid involves its interaction with cellular pathways and molecular targets. It has been shown to inhibit the proliferation of HL-60 cells, a type of human leukemia cell line, with an IC50 value of 295 µM. Additionally, it prevents the production of tumor necrosis factor in mouse macrophages induced by lipopolysaccharides . The compound also inhibits the DNA binding activity of the p53 protein, which plays a crucial role in regulating cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: 10-Nonadecenoic acid is unique due to its specific chain length and the position of the double bond. This structural feature contributes to its distinct chemical and biological properties, such as its anti-tumor activity and ability to inhibit p53 activity .

Properties

IUPAC Name

(E)-nonadec-10-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOWBNGUEWHNQZ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anti-tumor mechanisms of 10-Nonadecenoic acid?

A1: While the exact mechanisms are still under investigation, research suggests that this compound, a long-chain fatty acid found in certain mushrooms like Ganoderma lucidum (Reishi Houshi), might exert anti-tumor effects through several pathways. One proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells, as observed in HL-60 leukemia cells treated with the compound []. Additionally, this compound may also contribute to anti-tumor activity by inhibiting the production of tumor necrosis factor (TNF) in macrophages, potentially reducing inflammation and tumor growth []. Further research is needed to fully elucidate these mechanisms and their implications for cancer therapy.

Q2: Which sources naturally contain this compound?

A2: this compound has been identified in various natural sources. It is a component of the spores of the Ganoderma lucidum mushroom, also known as Reishi Houshi, which is traditionally used for its medicinal properties []. This fatty acid is also found in the fruit and bark of the red monkey kola (Cola millenii K. Schum) [], a plant native to Africa. Furthermore, Euphorbia altotibetica [], and Eichhornia crassipes leaves [] have been reported to contain this compound.

Q3: How does the chain length of unsaturated fatty acids affect their inhibition of gastric H+,K(+)-ATPase?

A3: Studies have demonstrated a relationship between the carbon chain length of unsaturated fatty acids and their ability to inhibit gastric H+,K(+)-ATPase, an enzyme crucial for stomach acid secretion []. Research indicates that there's an optimal chain length for this inhibitory effect, with this compound (C19:1) exhibiting the most potent inhibition among the cis-unsaturated fatty acids with one double bond tested []. This suggests that the carbon chain length plays a crucial role in the interaction with the enzyme, potentially through hydrophobic interactions [].

Q4: How do the chemical structures of this compound and similar fatty acids influence their inhibitory effects on gastric H+,K(+)-ATPase?

A4: The structure of unsaturated fatty acids significantly impacts their ability to inhibit gastric H+,K(+)-ATPase []. Specifically, cis-unsaturated fatty acids, like this compound, exhibit greater potency compared to their corresponding trans-isomers []. Furthermore, modifying the carboxylic acid group of these fatty acids can alter their inhibitory activity. For instance, esterifying the acid moiety leads to decreased inhibition, while converting it to an alcohol or amide doesn't significantly affect activity []. This suggests that both the carbon chain and the terminal functional group contribute to binding and interaction with the H+,K(+)-ATPase enzyme.

Q5: What analytical techniques are employed to identify and quantify this compound in natural sources?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique to analyze the fatty acid composition of various samples, including this compound [, , , , , , ]. This method involves separating the fatty acids based on their volatility and then identifying them based on their unique mass-to-charge ratios. The technique allows for both qualitative identification and quantitative determination of this compound in complex mixtures extracted from natural sources.

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